5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one
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Overview
Description
5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is a heterocyclic compound that features a fused ring system combining a pyrrole and an azepine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one typically involves the reduction of 1,2-diaryl-4-oxo-4,6,7,8-tetrahydropyrrolo[3,2-c]azepines using lithium aluminum hydride . This reduction process can also involve the reduction of substituents such as bromine or nitro groups, depending on the specific starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly when functional groups like bromine or nitro groups are present.
Common Reagents and Conditions
Lithium Aluminum Hydride: Used for reduction reactions.
Para-Toluene Sulphonic Acid: Used as a catalyst in certain synthetic routes.
Major Products Formed
The major products formed from these reactions depend on the specific substituents present in the starting materials. For example, reduction of nitroaryl-substituted lactams can lead to the formation of azo compounds .
Scientific Research Applications
5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential cytotoxic properties and its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmacological Studies: The compound is evaluated for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in mediating inflammatory responses . Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, indicating its potential role in neuroprotection .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaryl-4,6,7,8-tetrahydropyrrolo[3,2-c]azepines: These compounds are structurally similar and can be synthesized via similar reduction methods.
Pyrrolo[2,3-d]azepine: Another related compound with a different ring fusion pattern.
Uniqueness
5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This structural uniqueness allows for a wide range of biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-6-3-5-9-7(6)2-1-4-10-8/h3,5,9H,1-2,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHRCHIHDNCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2)C(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21357-23-3 |
Source
|
Record name | 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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